2-Methyl-3-(3-(methylthio)phenyl)propanoic acid
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Overview
Description
2-methyl-3-[3-(methylsulfanyl)phenyl]propanoic acid is an organic compound with the molecular formula C11H14O2S It is characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[3-(methylsulfanyl)phenyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(methylsulfanyl)benzaldehyde and 2-methylpropanoic acid.
Condensation Reaction: The aldehyde group of 3-(methylsulfanyl)benzaldehyde undergoes a condensation reaction with the carboxylic acid group of 2-methylpropanoic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-methyl-3-[3-(methylsulfanyl)phenyl]propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-[3-(methylsulfanyl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination can be used.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
2-methyl-3-[3-(methylsulfanyl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include the development of anti-inflammatory or antimicrobial agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-3-[3-(methylsulfanyl)phenyl]propanoic acid depends on its specific application. For instance, if used as a drug, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfanyl group can influence the compound’s binding affinity and selectivity towards its target.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-phenylpropanoic acid: Lacks the methylsulfanyl group, resulting in different chemical and biological properties.
3-(methylsulfanyl)benzoic acid: Contains the methylsulfanyl group but differs in the position of the carboxylic acid moiety.
Uniqueness
The presence of both the methylsulfanyl group and the propanoic acid moiety in 2-methyl-3-[3-(methylsulfanyl)phenyl]propanoic acid imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H14O2S |
---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
2-methyl-3-(3-methylsulfanylphenyl)propanoic acid |
InChI |
InChI=1S/C11H14O2S/c1-8(11(12)13)6-9-4-3-5-10(7-9)14-2/h3-5,7-8H,6H2,1-2H3,(H,12,13) |
InChI Key |
IMWCTCWHCBCPMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)SC)C(=O)O |
Origin of Product |
United States |
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